2-Fluoro-2-phenylpropan-1-aminehydrochloride 2-Fluoro-2-phenylpropan-1-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230180
InChI: InChI=1S/C9H12FN.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3;1H
SMILES:
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol

2-Fluoro-2-phenylpropan-1-aminehydrochloride

CAS No.:

Cat. No.: VC18230180

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-phenylpropan-1-aminehydrochloride -

Specification

Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
IUPAC Name 2-fluoro-2-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3;1H
Standard InChI Key OCABOAGDAIZWAX-UHFFFAOYSA-N
Canonical SMILES CC(CN)(C1=CC=CC=C1)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, 2-fluoro-2-phenylpropan-1-amine hydrochloride, reflects its substitution pattern:

  • A propane chain (C3H7\text{C}_3\text{H}_7) with a fluorine atom and phenyl group at the second carbon.

  • An amine group (NH2\text{NH}_2) at the first carbon, protonated as a hydrochloride salt for stability.

The presence of fluorine introduces electronegativity and potential hydrogen-bonding interactions, which can influence solubility and receptor binding in biological systems . Key identifiers include:

PropertyValueSource
Molecular FormulaC9H13ClFN\text{C}_9\text{H}_{13}\text{ClFN}
Molecular Weight189.66 g/mol
CAS Number75198-06-0
SMILESCC(CN)(C1=CC=CC=C1)F.Cl\text{CC(CN)(C1=CC=CC=C1)F.Cl}
InChI KeyOCABOAGDAIZWAX-UHFFFAOYSA-N

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) for this compound is limited in public databases, analogous fluorinated amines exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Methyl groups adjacent to fluorine typically show splitting due to 3JH-F^3J_{\text{H-F}} coupling (~10–20 Hz) .

  • 19F^{19}\text{F}-NMR: A singlet near -180 ppm, consistent with aliphatic C-F bonds .

Synthesis and Optimization Strategies

Advances in Flow Chemistry

Recent innovations in continuous-flow systems have improved the safety and efficiency of synthesizing halogenated amines. For example:

  • Microreactors enable precise control over exothermic fluorination steps, reducing decomposition .

  • In-line analytics (e.g., Flow-IR) monitor intermediate formation, ensuring high purity .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to ionic hydrochloride form .

  • Hygroscopicity: Requires anhydrous storage to prevent clumping .

  • Melting Point: Estimated 143–145°C based on analogous compounds (e.g., 2-phenylpropan-1-amine HCl melts at 143–145°C) .

Biological Activity

While direct studies on this compound are sparse, structurally related fluorinated amines exhibit:

  • Neurostimulatory effects: Modulation of dopamine and serotonin transporters .

  • Enzyme inhibition: Fluorine’s electronegativity enhances binding to catalytic sites (e.g., monoamine oxidases) .

Analogous CompoundActivityReference
Fenfluramine derivativesAppetite suppression, 5-HT agonism
3-(Trifluoromethyl)phenethylamineMAO inhibition

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Fluorinated amines are pivotal in developing:

  • Antidepressants: Enhanced blood-brain barrier penetration via fluorine’s lipophilicity .

  • Anticancer agents: Fluorine improves metabolic stability and target affinity .

Neuropharmacology

The compound’s potential to interact with monoamine transporters is under exploration. For example:

  • Dopamine D2 receptors: Fluorine may augment binding affinity, as seen in similar arylalkylamines .

  • Serotonin reuptake inhibition: Critical for treating depression and anxiety disorders .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess bioavailability and metabolism.

  • Therapeutic Potential: Screening against neurological targets (e.g., Alzheimer’s, Parkinson’s).

  • Synthetic Optimization: Developing enantioselective routes for chiral variants .

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